molecular formula C11H10F2N2O2 B12304365 2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B12304365
M. Wt: 240.21 g/mol
InChI Key: XVUFOZDJRWYJQL-UHFFFAOYSA-N
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Description

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The difluoro substitution can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is unique due to its difluoro substitution, which can enhance its stability and binding affinity to certain targets. The presence of two fluorine atoms can also influence the compound’s electronic properties, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10F2N2O2/c12-7-2-6-5(1-9(14)11(16)17)4-15-10(6)3-8(7)13/h2-4,9,15H,1,14H2,(H,16,17)

InChI Key

XVUFOZDJRWYJQL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CC(C(=O)O)N

Origin of Product

United States

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